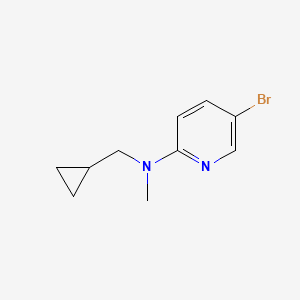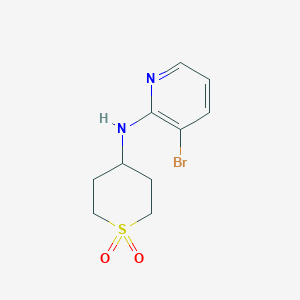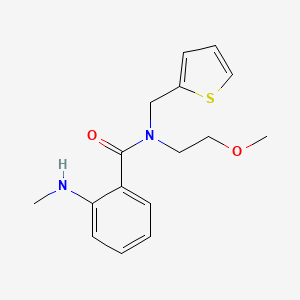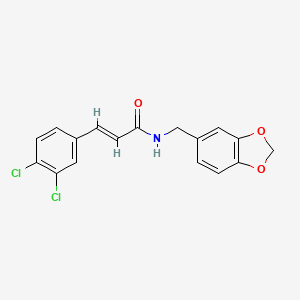
N-(1,4-dioxan-2-ylmethyl)-2-(methylamino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,4-dioxan-2-ylmethyl)-2-(methylamino)benzamide, also known as DMXB-A, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMXB-A is a selective agonist of the α7 nicotinic acetylcholine receptor and has been shown to have various biochemical and physiological effects.
Mécanisme D'action
N-(1,4-dioxan-2-ylmethyl)-2-(methylamino)benzamide is a selective agonist of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely expressed in the central nervous system. Activation of the α7 nicotinic acetylcholine receptor by N-(1,4-dioxan-2-ylmethyl)-2-(methylamino)benzamide leads to the influx of calcium ions into the cell, which triggers various downstream signaling pathways. The exact mechanism of action of N-(1,4-dioxan-2-ylmethyl)-2-(methylamino)benzamide is not fully understood, but it is thought to involve modulation of neurotransmitter release, neuroprotection, and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(1,4-dioxan-2-ylmethyl)-2-(methylamino)benzamide has been shown to have various biochemical and physiological effects. It can improve cognitive function and memory in animal models of Alzheimer's disease by increasing the release of acetylcholine and promoting neurogenesis. N-(1,4-dioxan-2-ylmethyl)-2-(methylamino)benzamide also has anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines in animal models of sepsis and colitis. Additionally, N-(1,4-dioxan-2-ylmethyl)-2-(methylamino)benzamide has been shown to have anxiolytic and antidepressant effects in animal models of psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,4-dioxan-2-ylmethyl)-2-(methylamino)benzamide has several advantages for lab experiments. It is a selective agonist of the α7 nicotinic acetylcholine receptor, which allows for specific modulation of this receptor. N-(1,4-dioxan-2-ylmethyl)-2-(methylamino)benzamide is also relatively stable and can be easily synthesized in the lab. However, there are also limitations to using N-(1,4-dioxan-2-ylmethyl)-2-(methylamino)benzamide in lab experiments. It has a moderate yield in the synthesis process, which can limit the amount of pure product that can be obtained. Additionally, N-(1,4-dioxan-2-ylmethyl)-2-(methylamino)benzamide can be expensive to purchase from commercial sources.
Orientations Futures
There are several future directions for the study of N-(1,4-dioxan-2-ylmethyl)-2-(methylamino)benzamide. One area of research is the potential use of N-(1,4-dioxan-2-ylmethyl)-2-(methylamino)benzamide in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of research is the use of N-(1,4-dioxan-2-ylmethyl)-2-(methylamino)benzamide in treating psychiatric disorders such as schizophrenia and depression. Additionally, further studies are needed to fully understand the mechanism of action of N-(1,4-dioxan-2-ylmethyl)-2-(methylamino)benzamide and its potential side effects. Finally, the development of more efficient synthesis methods for N-(1,4-dioxan-2-ylmethyl)-2-(methylamino)benzamide could make it more accessible for lab experiments and potential therapeutic applications.
Conclusion:
N-(1,4-dioxan-2-ylmethyl)-2-(methylamino)benzamide is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a selective agonist of the α7 nicotinic acetylcholine receptor and has been shown to have various biochemical and physiological effects. N-(1,4-dioxan-2-ylmethyl)-2-(methylamino)benzamide has potential applications in treating neurodegenerative diseases and psychiatric disorders. Further research is needed to fully understand the mechanism of action of N-(1,4-dioxan-2-ylmethyl)-2-(methylamino)benzamide and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(1,4-dioxan-2-ylmethyl)-2-(methylamino)benzamide involves a multi-step process. The starting material is 2-aminobenzamide, which is reacted with methyl chloroformate to obtain the corresponding methyl carbamate. The methyl carbamate is then treated with sodium hydride and 1,4-dioxane to produce N-(1,4-dioxan-2-ylmethyl)-2-(methylamino)benzamide. The overall yield of the synthesis is moderate, and the purity of the final product can be improved through recrystallization.
Applications De Recherche Scientifique
N-(1,4-dioxan-2-ylmethyl)-2-(methylamino)benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. N-(1,4-dioxan-2-ylmethyl)-2-(methylamino)benzamide has also been shown to have anti-inflammatory effects and can reduce inflammation in animal models of sepsis and colitis. Additionally, N-(1,4-dioxan-2-ylmethyl)-2-(methylamino)benzamide has been studied for its potential use in treating psychiatric disorders such as schizophrenia and depression.
Propriétés
IUPAC Name |
N-(1,4-dioxan-2-ylmethyl)-2-(methylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-14-12-5-3-2-4-11(12)13(16)15-8-10-9-17-6-7-18-10/h2-5,10,14H,6-9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZUONHFCCPOES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1C(=O)NCC2COCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,4-dioxan-2-ylmethyl)-2-(methylamino)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-4-[(3-ethylthiophene-2-carbonyl)amino]benzoic acid](/img/structure/B7587922.png)

![2-Chloro-4-[(5-methylthiophene-2-carbonyl)amino]benzoic acid](/img/structure/B7587937.png)


![3-[(3-Bromophenyl)methylamino]butanenitrile](/img/structure/B7587966.png)
![3-[(3-Bromophenyl)methylamino]pentanenitrile](/img/structure/B7587967.png)
![2-Fluoro-5-[[2-(methylamino)benzoyl]amino]benzoic acid](/img/structure/B7587974.png)
![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxypyridine-2-carboxylic acid](/img/structure/B7587982.png)
![2-Chloro-5-[[2-(methylamino)benzoyl]amino]benzoic acid](/img/structure/B7587988.png)

![1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole](/img/structure/B7588012.png)

